
CCT129202
Overview
Description
CCT129202 is a potent ATP-competitive pan-Aurora kinase inhibitor developed by Chroma Therapeutics, targeting Aurora A, B, and C isoforms with IC50 values of 0.042 μM, 0.198 μM, and 0.227 μM, respectively . It exhibits high selectivity for Aurora kinases over other kinases such as FGFR3, GSK3β, and PDGFRβ . Mechanistically, this compound disrupts mitotic progression by inducing abnormal spindle formation, leading to mitotic arrest and polyploidy in cancer cells. In preclinical models, it inhibits tumor growth in xenografts and downregulates phosphorylation of histone H3 (a marker of Aurora B activity) . Notably, this compound also inhibits ABC transporters (ABCB1 and ABCG2), reversing multidrug resistance (MDR) in cancer cells, a feature distinct from many Aurora kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CCT129202 are not extensively documented. it is likely that the synthesis involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CCT129202 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. It is known to inhibit Aurora kinases by competing with ATP for binding to the kinase active site . This inhibition leads to the accumulation of cells with abnormal DNA content and induces apoptosis.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include starting materials for the imidazopyridine core, as well as reagents for functionalization such as halogenating agents, reducing agents, and protecting group reagents. The conditions typically involve standard organic synthesis techniques, including heating, stirring, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major product formed from the reactions involving this compound is the compound itself, which is characterized by its ability to inhibit Aurora kinases. The compound is typically isolated in high purity and characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Scientific Research Applications
CCT129202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a tool compound to study the inhibition of Aurora kinases and to understand the structure-activity relationships of kinase inhibitors.
Biology: In biological research, this compound is used to investigate the role of Aurora kinases in cell cycle regulation, chromosome segregation, and cytokinesis. It is also used to study the effects of kinase inhibition on tumor cell proliferation and apoptosis.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective Aurora kinase inhibitors.
Mechanism of Action
The mechanism of action of CCT129202 involves the inhibition of Aurora kinases, which are essential for mitosis . By competing with ATP for binding to the kinase active site, this compound prevents the phosphorylation of key substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase, accumulation of cells with abnormal DNA content, and induction of apoptosis .
This compound also induces the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to the down-regulation of thymidine kinase 1 via the retinoblastoma protein pathway . This further enhances the compound’s ability to inhibit tumor cell proliferation.
Comparison with Similar Compounds
The following table summarizes key Aurora kinase inhibitors and their comparative profiles with CCT129202:
Key Differentiators of this compound :
Dual Mechanism : Unlike selective inhibitors (e.g., Alisertib for Aurora A, AZD1152 for Aurora B), this compound targets all Aurora isoforms, disrupting mitotic progression comprehensively .
MDR Reversal : this compound uniquely inhibits ABCB1 and ABCG2 transporters, reversing chemoresistance in ABC transporter-overexpressing cells. For example, it increases intracellular accumulation of doxorubicin in resistant KBv200 cells by 2.5-fold . This property is absent in VE-465 or ZM447439 .
In Vivo Efficacy: this compound suppresses tumor growth in nude mouse xenografts by >50% at 30 mg/kg, validated by [<sup>18</sup>F]FLT-PET imaging to quantify proliferative inhibition .
Limitations :
Biological Activity
CCT129202 is a selective inhibitor of Aurora kinases, which are crucial for cell cycle regulation, particularly during mitosis. This compound has garnered attention in cancer research due to its potent biological activity against various human tumor cell lines and its potential therapeutic applications.
This compound primarily targets Aurora A and Aurora B kinases, leading to significant disruptions in mitotic processes. The mechanism involves:
- Induction of p21 : this compound activates p21, a cyclin-dependent kinase inhibitor that plays a vital role in tumor suppression. The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, inhibiting the transcription factor E2F and subsequently decreasing thymidine kinase 1 (TK1) activity .
- Cell Cycle Arrest : The compound causes accumulation of cells with greater than 4N DNA content, indicating a failure in mitotic progression. This results in delayed mitosis and abrogation of nocodazole-induced mitotic arrest .
- Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker indicative of apoptosis .
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy both in vitro and in vivo:
- In Vitro Studies : The compound exhibited IC50 values of approximately 42 nM for Aurora A and 198 nM for Aurora B, indicating strong inhibitory effects on these kinases across various cancer cell lines . It effectively inhibited proliferation in multiple cultured human tumor cell lines, with growth inhibition (GI50) values ranging from 0.1 μM to 1 μM .
- In Vivo Studies : In murine models, particularly HCT116 xenografts, this compound showed substantial tumor growth inhibition following intraperitoneal administration. Tumor growth was reduced by up to 60% as measured by positron emission tomography (PET) imaging techniques .
Summary of Biological Activity
The following table summarizes key findings regarding this compound's biological activity:
Parameter | Value |
---|---|
Target Kinases | Aurora A, Aurora B |
IC50 Values | A: 42 nM, B: 198 nM |
GI50 Range (In Vitro) | 0.1 μM - 1 μM |
Apoptosis Marker | Increased cleaved PARP |
Tumor Growth Inhibition (In Vivo) | Up to 60% reduction |
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Study on HCT116 Xenografts : This study demonstrated that this compound not only inhibited tumor growth but also induced significant apoptosis within the tumor microenvironment. The activation of p21 was noted as a critical factor contributing to this effect .
- Mechanistic Insights : Research indicated that this compound's ability to induce abnormal spindle formation during mitosis led to cell death in treated HeLa cells, further underscoring its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CCT129202 in Aurora kinase inhibition, and how does it differ from other pan-Aurora inhibitors?
- Methodological Answer : this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Aurora A, B, and C. Its selectivity profile (IC50: Aurora A = 0.042 μM, Aurora B = 0.198 μM, Aurora C = 0.227 μM) distinguishes it from inhibitors like JNJ-7706621, which show differential effects on normal vs. cancer cells . To confirm mechanism:
- Use in vitro kinase assays with recombinant Aurora kinases under physiological ATP concentrations.
- Compare inhibition kinetics with structural analogs (e.g., VE-465) using fluorescence-based assays.
- Validate cellular activity via phospho-histone H3 (Ser10) staining to assess mitotic arrest .
Q. What experimental approaches are recommended to validate this compound's target specificity in cancer cell lines?
- Methodological Answer :
- Perform kinase profiling panels to rule out off-target effects (e.g., FGFR3, GSK3β inhibition is minimal, as shown in biochemical assays ).
- Use RNAi-mediated knockdown of Aurora A/B to confirm phenotype matching (e.g., aberrant mitosis, polyploidy).
- Combine with rescue experiments using constitutively active Aurora mutants to verify on-target effects .
Advanced Research Questions
Q. How can researchers address variability in this compound's efficacy across tumor models, and what factors influence this variability?
- Methodological Answer :
- Factor Analysis : Correlate drug sensitivity with baseline Aurora kinase expression (qRT-PCR/Western blot) and genomic instability scores (e.g., TP53 status).
- Experimental Design :
- Use isogenic cell lines with CRISPR-induced Aurora A/B overexpression or knockout.
- Conduct dose-response assays (e.g., 0.01–10 μM) across 72-hour proliferation assays (MTT/CellTiter-Glo).
- Data Interpretation : Apply synergy scoring (e.g., Bliss Independence) when testing combinations with taxanes or PARP inhibitors .
Q. What strategies can elucidate this compound's role in non-oncological contexts, such as X-chromosome reactivation?
- Methodological Answer :
- Model Systems : Utilize Xi reporter cell lines (e.g., HPRT-reactivation assays) to quantify gene silencing maintenance .
- Methodology :
- Treat cells with this compound (0.1–1 μM) and monitor DNA methylation (bisulfite sequencing) and histone modification (ChIP-qPCR for H3K27me3).
- Compare with DNMT inhibitors (e.g., 5-azacytidine) to assess epigenetic synergy.
- Validation : Measure transcriptional reactivation via RNA-seq or qPCR for Xi-linked genes (e.g., XIST) .
Q. Methodological Considerations for Contradictory Data
- Case Example : Discrepancies in IC50 values across cell lines may arise from differential Aurora kinase dependency.
- Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across ≥3 cell lines.
Q. Ethical and Reporting Standards
- Follow ARRIVE guidelines for preclinical studies, including detailed characterization of compound purity and stability (e.g., HPLC traces in supplementary materials) .
- Disclose all conflicts of interest and funding sources per ICMJE standards .
Properties
IUPAC Name |
2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHWEFPFAGNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241406 | |
Record name | CCT-129202 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-93-5 | |
Record name | CCT-129202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-129202 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCT-129202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.